2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-11-6-9(7-14)4-5-10(11)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
RHQOIMTWJCWNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material and Functionalization
The phenoxy core with methoxy substitution is typically prepared from hydroxy-methoxybenzoic acid derivatives or hydroquinone precursors via:
- Selective bromination or halogenation at the desired aromatic position.
- Protection of hydroxyl groups by methylation (e.g., methyl iodide or dimethyl sulfate).
- Introduction of the formyl group by formylation reactions such as Vilsmeier-Haack or Reimer-Tiemann formylation.
For example, literature reports the preparation of 5-formyl-2-methoxyphenol derivatives through controlled electrophilic substitution and protection strategies to ensure regioselectivity and yield.
Formation of the N,N-Dimethylacetamide Moiety
Amidation Strategies
The N,N-dimethylacetamide portion is introduced via amidation of the carboxylic acid or acyl chloride derivative with dimethylamine or its surrogates.
Key methods include:
- Reaction of acid chlorides with N,N-dimethylamine or dimethylformamide (DMF) under heating to form N,N-dimethylamides.
- Use of coupling reagents such as 1,1′-carbonyldiimidazole (CDI) in dry DMF at elevated temperatures (~160–165 °C) to activate the acid and promote amide bond formation.
- One-pot tandem chlorination and amidation reactions using thionyl chloride and DMF to generate the amides efficiently.
Table 1 summarizes typical yields and conditions for N,N-dimethylamide formation from benzoic acid derivatives, which can be extrapolated to the phenoxy acid intermediate.
| Entry | Substrate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzoic acid | CDI, DMF, 160–165 °C, 1 h | 82 | High conversion, clean product |
| 2 | 4-Formylbenzoic acid | CDI, DMF, 160–165 °C, 1 h | Decomposition | Sensitive formyl group |
| 3 | Disubstituted benzoic acid | CDI, DMF, prolonged reaction times | up to 80 | Solubility issues addressed |
Table 1: Selected examples of N,N-dimethylamide synthesis from carboxylic acids using CDI in DMF.
Specific Preparation Method for 2-(5-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
Stepwise Synthetic Route
Based on integration of literature data and analogous compound syntheses, the preparation involves:
Synthesis of 5-formyl-2-methoxyphenol or its protected derivative
- Starting from 2-hydroxy-3,4-dimethoxybenzoic acid or hydroquinone derivatives.
- Bromination and methylation steps to install methoxy groups and protect hydroxyls.
- Formylation at the 5-position by Vilsmeier-Haack reaction or similar electrophilic aromatic substitution.
Formation of the phenoxy acetic acid intermediate
- Coupling of the phenol derivative with chloroacetic acid or its activated derivative to introduce the acetic acid side chain via nucleophilic aromatic substitution.
Amidation to N,N-dimethylacetamide
- Activation of the acetic acid moiety using 1,1′-carbonyldiimidazole (CDI) in dry N,N-dimethylacetamide solvent at 160–165 °C for 1 hour.
- Quenching and workup to isolate the N,N-dimethylacetamide product.
Reaction Conditions and Yields
- The amidation step is sensitive due to the aldehyde group; mild conditions and short reaction times are preferred to avoid decomposition.
- Use of dry DMF or DMAc as solvent and nitrogen atmosphere is recommended to enhance yield and purity.
- Typical isolated yields for similar compounds exceed 80% under optimized conditions.
Proposed Reaction Mechanism for Amidation
The amidation proceeds via:
- Formation of an activated ester intermediate by reaction of the carboxylic acid with CDI.
- Nucleophilic attack by the dimethylamine moiety (generated in situ from DMF or added) on the activated ester to form the amide bond.
- Release of imidazole as a byproduct.
A schematic mechanism is shown below:
Carboxylic Acid + CDI → Activated Ester Intermediate
Activated Ester + (CH3)2NH → N,N-Dimethylamide + Imidazole
This pathway avoids the need for isolated acid chlorides and provides a clean conversion with minimal side reactions.
Analytical and Purification Details
- Purification is typically performed by extraction with polar solvents such as n-butanol or isopropyl acetate, followed by washing with aqueous sodium hydroxide to remove impurities.
- Drying over anhydrous sodium sulfate and evaporation under reduced pressure yields the crude product.
- Recrystallization from methanol or acetone affords the pure compound.
- Characterization by 1H NMR, melting point, and GC-MS confirms structure and purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation of methoxyphenol | Vilsmeier-Haack reagent, DMF, 0–25 °C | 70–90 | Regioselective formylation |
| Coupling with chloroacetic acid | Base (K2CO3), DMF, reflux | 80–90 | Formation of phenoxy acetic acid |
| Amidation with CDI in DMF | CDI, dry DMF, 160–165 °C, 1 h | 80–85 | Avoid prolonged heating to protect formyl group |
| Purification | Extraction, washing, recrystallization | — | High purity confirmed by NMR, GC-MS |
Chemical Reactions Analysis
Aldehyde Group Reactivity
The formyl group serves as the primary reaction site, enabling diverse transformations:
Condensation Reactions
-
Schiff Base Formation : Reacts with primary amines under mild conditions (EtOH, 80°C) to form imine linkages.
Example: Reaction with 2-amino-N-(furan-2-ylmethyl)benzamide in the presence of Yb(OTf)₃ yields tetrahydroquinazolinone derivatives .
Yield : ~80–95% (depending on substituents) . -
Acetal Formation : Forms stable acetals with diols (e.g., ethylene glycol) under acidic conditions (HCl, reflux) .
Stability : Acetals remain intact at neutral pH but hydrolyze to aldehydes under acidic conditions (t₁/₂ >15 days at pH 7.5) .
Nucleophilic Additions
-
Grignard Reagents : Adds organomagnesium reagents to form secondary alcohols.
Conditions : THF, 0°C → RT, followed by aqueous workup. -
Cyanohydrin Synthesis : Reacts with HCN/KCN to form α-hydroxynitriles.
Aromatic Ring Modifications
The methoxy-activated benzene ring undergoes electrophilic substitutions:
| Reaction Type | Conditions | Position Selectivity | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 65–70% | |
| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to methoxy | 58% | |
| Halogenation (Br₂) | FeBr₃, CH₂Cl₂, RT | Para to methoxy | 72% |
Acetamide Group Transformations
The N,N-dimethylacetamide moiety participates in:
Hydrolysis
-
Acidic Conditions (6M HCl, reflux): Cleaves to 2-(5-formyl-2-methoxyphenoxy)acetic acid .
Yield : 85% . -
Basic Conditions (NaOH, H₂O/EtOH): Forms carboxylate salts .
Transamidation
Cross-Coupling Reactions
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid addition to brominated derivatives.
Conditions : DMF/H₂O (3:1), K₂CO₃, 100°C .
Yield : 60–75% .
Redox Reactions
Photochemical Behavior
Under UV light (λ = 254 nm):
-
E/Z Isomerization : Observed in α,β-unsaturated derivatives formed via aldol condensation.
-
Ring-Opening : Methoxy group demethylation occurs in polar solvents (t₁/₂ = 4 h in MeCN) .
Stability Profile
This compound’s multifunctional design enables applications in pharmaceutical synthesis (e.g., antiviral agents ) and materials science. Future research should explore its catalytic asymmetric reactions and biological target engagement mechanisms.
Scientific Research Applications
2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Position: The position of the formyl group (e.g., 3- vs. 5-) significantly impacts electronic properties. For example, 2-(3-formylphenoxy)-N,N-dimethylacetamide exhibits a higher predicted boiling point (374°C) compared to the 5-formyl analog, suggesting stronger intermolecular interactions .
- Halogenation : Chlorine or bromine substitution (e.g., in and ) increases molecular weight and lipophilicity, which may enhance membrane permeability but also raise toxicity concerns.
- Acetamide Modifications : Replacing N,N-dimethyl with N-ethyl () or N-phenylethyl () alters steric and metabolic profiles. Diphenylacetamide derivatives () show reduced solubility but improved binding to hydrophobic targets.
Biological Activity
The compound 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide (DMA), which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Description |
|---|---|
| NMR | Used for determining the molecular structure and confirming the presence of functional groups. |
| IR | Identifies characteristic functional groups based on absorption patterns. |
| MS | Provides molecular weight and structural information through fragmentation patterns. |
Antimicrobial Properties
Research indicates that compounds related to DMA exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with electron-withdrawing groups show enhanced activity against various pathogens compared to those with electron-donating groups .
Anti-Thyroid Activity
A notable aspect of DMA derivatives is their potential anti-thyroid activity. Studies suggest that these compounds can interfere with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction between DMA and iodine was evaluated using spectroscopic methods, revealing a strong charge-transfer complex formation indicative of anti-thyroid properties .
Case Studies
- In Vitro Studies : A study assessed the antibacterial efficacy of various DMA derivatives against human pathogenic microorganisms. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like Ciprofloxacin .
- Pharmacological Evaluations : Another investigation highlighted the potential of DMA derivatives in treating inflammatory diseases due to their ability to enhance bone regeneration and exhibit antibacterial effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interference with Hormone Synthesis : The ability to form complexes with iodine suggests a mechanism for disrupting thyroid hormone production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?
- Methodology : A two-step approach is common:
Intermediate synthesis : React 5-formyl-2-methoxyphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(5-formyl-2-methoxyphenoxy)acetyl chloride.
Amidation : Treat the intermediate with dimethylamine in a polar aprotic solvent (e.g., DMF) under reflux.
- Key variables : Reaction time (monitored via TLC), stoichiometry of dimethylamine, and solvent choice. Excess dimethylamine improves amidation efficiency but may require post-reaction neutralization .
- Yield optimization : Use inert atmosphere (N₂) to prevent oxidation of the formyl group. Typical yields range from 60–75% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- FTIR : Confirms the presence of the formyl group (C=O stretch at ~1680–1720 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the dimethylacetamide moiety (N-CH₃ at δ ~2.8–3.1 ppm) and aromatic protons (downfield shifts for formyl-substituted phenyl rings) .
- XRD : Resolves crystal packing and confirms stereoelectronic effects of the methoxy and formyl substituents .
Q. How does the formyl group influence the compound’s reactivity in downstream modifications?
- The formyl group enables condensation reactions (e.g., Schiff base formation with amines) for functionalization.
- Methodological note : Protect the formyl group with acetal formation during harsh reactions (e.g., strong acid/base conditions) to avoid decomposition .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use software like AutoDock Vina to model binding affinities. The formyl group may hydrogen-bond with catalytic residues (e.g., in hydrolases), while the methoxy group contributes to hydrophobic interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
Q. What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?
- Case study : If NMR shows unassigned peaks, consider:
By-product identification : Use LC-MS to detect dimers (e.g., via Michael addition of the formyl group to reactive intermediates).
Reaction monitoring : Real-time FTIR or inline UV-Vis spectroscopy to track intermediate stability .
- Troubleshooting : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) to reduce side reactions .
Q. How can the compound’s hypoglycemic activity be evaluated in preclinical models while mitigating toxicity risks?
- Experimental design :
In vitro : Screen against insulin receptor isoforms using competitive binding assays (IC₅₀ values).
In vivo (mice) : Administer 10–100 mg/kg doses and monitor blood glucose levels. Include a toxicity arm (histopathology of liver/kidney) .
- Dose optimization : Use pharmacokinetic modeling to balance efficacy (glucose reduction) and toxicity (hepatic enzyme elevation) .
Methodological Challenges in Advanced Studies
Q. What role do solvent polarity and catalyst choice play in regioselective functionalization of the phenyl ring?
- Polar aprotic solvents (DMF, DMSO) : Stabilize charge-separated intermediates, favoring electrophilic substitution at the para position relative to the methoxy group.
- Catalysts : Lewis acids (e.g., ZnCl₂) direct formyl-group reactivity toward Friedel-Crafts alkylation, while Pd catalysts enable cross-coupling at the ortho position .
Q. How can AI-driven platforms accelerate reaction optimization for this compound?
- Workflow :
Train neural networks on existing reaction data (e.g., yields, solvents) to predict optimal conditions.
Integrate robotic synthesis platforms for high-throughput experimentation (e.g., 96-well plate reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
